molecular formula C9H15F2NO2 B13171901 3-(Azepan-1-yl)-2,2-difluoropropanoic acid

3-(Azepan-1-yl)-2,2-difluoropropanoic acid

Cat. No.: B13171901
M. Wt: 207.22 g/mol
InChI Key: KEAPPPKCEKALJT-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-2,2-difluoropropanoic acid is a chemical compound with the molecular formula C9H17NO2F2 It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing ring, attached to a difluoropropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-2,2-difluoropropanoic acid typically involves the reaction of azepane with a difluoropropanoic acid derivative. One common method involves the nucleophilic substitution reaction where azepane reacts with 2,2-difluoropropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-1-yl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(Azepan-1-yl)-2,2-difluoropropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The azepane ring may contribute to the compound’s conformational flexibility, allowing it to fit into various binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-yl)propanoic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.

    2,2-Difluoropropanoic acid: Does not contain the azepane ring, leading to distinct biological activities.

Uniqueness

3-(Azepan-1-yl)-2,2-difluoropropanoic acid is unique due to the combination of the azepane ring and the difluoromethyl group. This structural feature imparts specific chemical reactivity and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

3-(azepan-1-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H15F2NO2/c10-9(11,8(13)14)7-12-5-3-1-2-4-6-12/h1-7H2,(H,13,14)

InChI Key

KEAPPPKCEKALJT-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(C(=O)O)(F)F

Origin of Product

United States

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